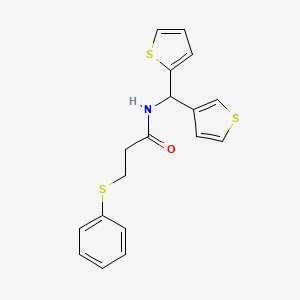
3-(phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide” is an organic compound containing a propanamide group, a phenylthio group, and two thiophene rings. These functional groups suggest that this compound may have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Unfortunately, without specific data or a known synthesis route, it’s difficult to predict the exact structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide, phenylthio, and thiophene groups. These groups could potentially undergo a variety of chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could impact its solubility in different solvents .科学的研究の応用
Chemical Synthesis and Functionalization
3-(phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide is involved in the synthesis of functionalized compounds, demonstrating its utility in creating chemically active or biologically significant molecules. A study by Tanaka et al. (1987) highlights its role in the stereoselective synthesis of functionalized cyclopropanes, indicating its potential in the development of pharmaceuticals or materials with unique properties (Tanaka, Minami, & Kaji, 1987).
Photocleavage Reactions
The compound has been studied for its photocleavage reactions, offering insights into its photoreactive behavior. Research by Fu, Scheffer, and Trotter (1998) examines the photochemistry of monothioimides, including N-phenyl-3-phenyl-N-[phenyl(thiocarbonyl)]propanamide, to understand its structural and electronic effects on photocleavage processes. This work suggests applications in photoresponsive materials or as a tool in photochemical studies (Fu, Scheffer, & Trotter, 1998).
Molecular Engineering
The molecule's structure provides a platform for the molecular engineering of sensitizers for applications such as solar cells. Kim et al. (2006) discuss the engineering of organic sensitizers for solar cell applications, where derivatives similar to 3-(phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide could be considered for designing high-efficiency photovoltaic materials (Kim et al., 2006).
Anticancer Activity
Derivatives of thiophene, related to 3-(phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide, have been evaluated for their anticancer properties. The synthesis and anticancer activity of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates, as discussed by El Rayes et al. (2019), illustrate the potential of thiophene derivatives in developing novel anticancer agents (El Rayes et al., 2019).
Electropolymerization
Visy, Lukkari, and Kankare (1994) explored the electrochemical polymerization of terthiophene derivatives, demonstrating the impact of substituents on polymerizability and properties of the resulting polymers. This research suggests that molecules like 3-(phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide could be used to produce polymers with specific electrical or optical characteristics (Visy, Lukkari, & Kankare, 1994).
作用機序
将来の方向性
特性
IUPAC Name |
3-phenylsulfanyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS3/c20-17(9-12-22-15-5-2-1-3-6-15)19-18(14-8-11-21-13-14)16-7-4-10-23-16/h1-8,10-11,13,18H,9,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCYMDWBRQVFOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

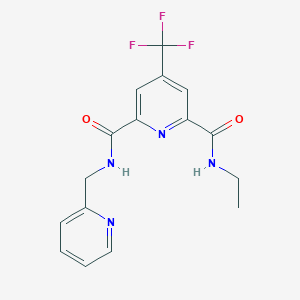
![2-Chloro-1-(3-chloro-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)propan-1-one](/img/structure/B2704600.png)
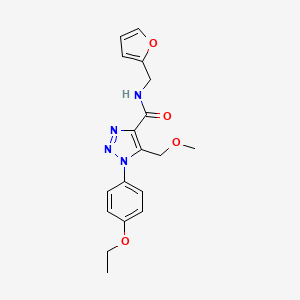
![4-[3-(1-Naphthyl)acryloyl]phenyl decanoate](/img/structure/B2704604.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methanesulfonylphenyl)sulfanyl]acetamide](/img/structure/B2704605.png)

![N-mesityl-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2704608.png)
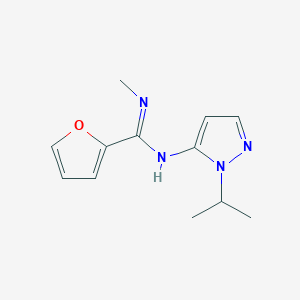

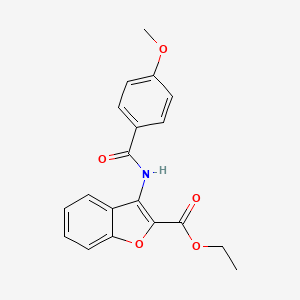
![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2704613.png)
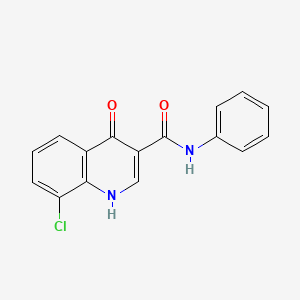
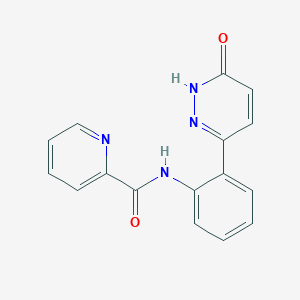
![[2-(furan-2-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B2704620.png)